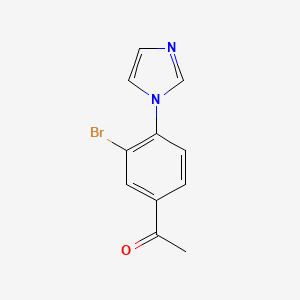

3'-Bromo-4'-(1-imidazolyl)acetophenone

Description

BenchChem offers high-quality 3'-Bromo-4'-(1-imidazolyl)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-4'-(1-imidazolyl)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCHZUPKBMZDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700186 | |

| Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-55-7 | |

| Record name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Bromo-4'-(1-imidazolyl)acetophenone CAS number 1141669-55-7

An In-Depth Technical Guide to 3'-Bromo-4'-(1-imidazolyl)acetophenone

CAS Number: 1141669-55-7 Prepared by: Gemini, Senior Application Scientist

Introduction

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted aromatic ketone that serves as a crucial and versatile intermediate in modern organic synthesis and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive acetyl group, a strategically placed bromine atom amenable to cross-coupling reactions, and an imidazole moiety known for its coordinating properties and presence in bioactive molecules—positions it as a high-value building block for drug discovery. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and applications, designed for researchers, chemists, and professionals in pharmaceutical development.

Physicochemical Properties and Structural Data

A clear understanding of the fundamental properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone is essential for its effective use in synthesis. The key identifiers and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1141669-55-7 | [1] |

| Molecular Formula | C₁₁H₉BrN₂O | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| IUPAC Name | 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone | [1] |

| Appearance | White to yellow solid | [1] |

| Synonyms | 1-(3-bromo-4-(1H-imidazol-1-yl)phenyl)ethanone, 3'-bromo-4'-(1H-imidazol-1-yl)acetophenone | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | [1] |

| InChI Key | YXCHZUPKBMZDGO-UHFFFAOYSA-N | [1] |

Core Synthesis: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)

The most direct and industrially scalable synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone involves the N-arylation of imidazole with 3'-Bromo-4'-fluoroacetophenone. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Mechanistic Rationale

The choice of 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4) as the starting material is strategic. The fluorine atom at the C4 position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-acetyl group (-COCH₃). This effect stabilizes the transient, negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy. Imidazole, acting as the nucleophile, attacks the carbon bearing the fluorine, leading to the substitution product. The bromine atom at the C3 position is significantly less reactive in this context and remains intact, available for subsequent transformations.

Sources

Physical and chemical properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone

This guide outlines the physical and chemical profile of 3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS: 1141669-55-7), a specialized intermediate used primarily in the synthesis of kinase inhibitors and antifungal agents.[1]

Introduction & Strategic Utility

3'-Bromo-4'-(1-imidazolyl)acetophenone is a bifunctional building block characterized by three distinct reactive centers: a ketone, an aryl bromide, and an imidazole ring.[1] In medicinal chemistry, this scaffold is highly valued for its ability to serve as a core for Fragment-Based Drug Discovery (FBDD) .[1]

The presence of the imidazole moiety allows for hydrogen bonding and metal coordination (crucial for binding to heme iron in CYP450 enzymes or active site residues in kinases), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] The acetyl group provides a vector for further elaboration into chiral alcohols or heterocycles.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Identification Data

| Parameter | Detail |

| CAS Number | 1141669-55-7 |

| IUPAC Name | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethanone |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| SMILES | CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br |

| InChI Key | YXCHZUPKBMZDGO-UHFFFAOYSA-N |

Physical Characteristics

| Property | Value / Description | Note |

| Appearance | White to pale yellow solid | Color may darken upon oxidation/light exposure. |

| Melting Point | >100 °C (Estimated) | Analog 4'-(imidazol-1-yl)acetophenone melts at 108-110°C; the ortho-bromo substituent typically elevates MP due to molecular rigidity. |

| Solubility | DMSO, DMF, Methanol, DCM | High solubility in polar aprotic solvents.[1] |

| Water Solubility | Low / Insoluble | Requires protonation (pH < 5) to solubilize in aqueous media.[1] |

| LogP (Calc) | ~2.1 - 2.4 | Moderate lipophilicity suitable for CNS-active drug scaffolds. |

| pKa (Conj. Acid) | ~5.8 - 6.2 | The electron-withdrawing acetyl and bromo groups lower the basicity of the imidazole N3 relative to unsubstituted imidazole (pKa 6.95).[1] |

Chemical Reactivity & Synthesis[1][4][7][8]

Synthesis Logic: Nucleophilic Aromatic Substitution (S_NAr)

The most robust route to this compound utilizes 3'-bromo-4'-fluoroacetophenone as the starting material.[1] The acetyl group at the para position activates the fluorine towards nucleophilic displacement by imidazole.[1] The bromine at the meta position provides steric bulk but does not deactivate the ring sufficiently to prevent the reaction.[1]

Mechanistic Pathway (Graphviz Diagram)

Caption: S_NAr synthesis pathway showing the displacement of the activated fluoride by the imidazole nucleophile.

Validated Experimental Protocol

Objective: Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone via S_NAr.

Reagents:

-

3'-Bromo-4'-fluoroacetophenone (1.0 eq)[2]

-

Imidazole (1.2 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

Dimethylformamide (DMF) (anhydrous)[1]

Procedure:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3'-bromo-4'-fluoroacetophenone (e.g., 10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add Imidazole (12-15 mmol) and finely ground K₂CO₃ (20 mmol) to the solution.

-

Reaction: Heat the mixture to 80–100 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water (100 mL) with vigorous stirring. The product typically precipitates as a solid.[1]

-

Isolation: Filter the solid, wash copiously with water to remove DMF and excess imidazole.[1]

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery[1][4][6]

This compound acts as a "linchpin" intermediate, connecting three distinct chemical spaces:[1]

Functionalization Map

| Reactive Site | Reaction Type | Target Motif |

| Aryl Bromide | Suzuki-Miyaura Coupling | Biaryl Systems: Connects the core to solubilizing tails or hydrophobic pockets (e.g., in Kinase inhibitors).[1] |

| Ketone | Reductive Amination / Grignard | Chiral Linkers: Converts to amines or tertiary alcohols common in GPCR ligands.[1] |

| Imidazole | N-Alkylation (Quaternization) | Ionic Liquids / Salts: Modulates solubility and bioavailability.[1] |

Biological Relevance[1]

-

P38 MAP Kinase Inhibitors: The phenyl-imidazole motif is a classic pharmacophore for inhibiting p38 mitogen-activated protein kinase, a target for anti-inflammatory drugs.[1]

-

CYP Enzyme Inhibitors: The imidazole nitrogen can coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP17A1 inhibitors for prostate cancer), while the bromo-acetophenone backbone provides shape complementarity.[1]

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Xi).[1][3] GHS Label Elements: Warning.

| Hazard Statement | Description | Precaution |

| H315 | Causes skin irritation. | Wear nitrile gloves and lab coat.[1] |

| H319 | Causes serious eye irritation.[1] | Use safety goggles.[1] In case of contact, rinse immediately with water for 15 min. |

| H335 | May cause respiratory irritation.[1] | Handle in a fume hood.[1] Avoid dust generation.[1] |

Storage: Store in a cool, dry place. Keep container tightly closed. Light sensitive (store in amber vials).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53429580, 1-[3-bromo-4-(1H-imidazol-1-yl)phenyl]ethanone.[1] Retrieved from [Link][1]

-

American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Specifications. Retrieved from [Link][1][2]

-

Organic Syntheses. General Procedures for Bromination of Acetophenones. (Contextual reference for reactivity). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3'-Bromo-4'-(1-imidazolyl)acetophenone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted acetophenone molecule that has garnered interest within the medicinal chemistry landscape. Its structural architecture, featuring a bromo-substituted phenyl ring linked to an imidazole moiety, presents a versatile scaffold for the development of novel therapeutic agents. The presence of the bromine atom and the imidazole ring provides opportunities for diverse chemical modifications, making it a valuable building block in the synthesis of compounds with potential biological activities. This technical guide provides a comprehensive overview of the molecular and chemical properties of 3'-Bromo-4'-(1-imidazolyl)acetophenone, its synthesis, and its current and potential applications in drug discovery and development.

Physicochemical Properties

3'-Bromo-4'-(1-imidazolyl)acetophenone is a white to yellow solid with the chemical formula C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol .[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂O | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| IUPAC Name | 1-(3-bromo-4-(1H-imidazol-1-yl)phenyl)ethanone | [1] |

| CAS Number | 1141669-55-7 | |

| Appearance | White to yellow solid | [1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | [1] |

Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

The primary synthetic route to 3'-Bromo-4'-(1-imidazolyl)acetophenone involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is a cornerstone of medicinal chemistry for the formation of carbon-heteroatom bonds.

Synthetic Pathway

The synthesis commences with the commercially available starting material, 3'-Bromo-4'-fluoroacetophenone. The fluorine atom at the 4'-position is an excellent leaving group for SNAr reactions, activated by the electron-withdrawing acetyl group. Imidazole, acting as the nucleophile, displaces the fluoride to form the desired product.

Sources

An In-depth Technical Guide to the Synthesis Precursors for 3'-Bromo-4'-(1-imidazolyl)acetophenone

Introduction: Strategic Importance of 3'-Bromo-4'-(1-imidazolyl)acetophenone

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS No. 1141669-55-7) is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a substituted acetophenone core coupled with an imidazole moiety, makes it a critical building block in the development of antifungal agents, most notably as a precursor to ketoconazole.[2][3][4][5] The strategic placement of the bromo, acetyl, and imidazole groups provides multiple reaction sites for further molecular elaboration.

This guide provides a comprehensive technical overview of the primary synthesis precursors and the core chemical transformation required to produce 3'-Bromo-4'-(1-imidazolyl)acetophenone. We will delve into the mechanistic rationale behind the selected synthetic route, provide detailed, field-tested protocols, and present the necessary data for process validation, tailored for researchers and professionals in drug development and process chemistry.

Retrosynthetic Analysis: A Logic-Driven Approach to Precursor Identification

A retrosynthetic approach to 3'-Bromo-4'-(1-imidazolyl)acetophenone logically disconnects the aryl C-N bond formed between the phenyl ring and the imidazole nitrogen. This disconnection is characteristic of a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The SNAr pathway is particularly favorable due to the presence of an electron-withdrawing acetyl group para to the position of substitution, which activates the aromatic ring towards nucleophilic attack.

This analysis identifies two primary precursors:

-

An electrophilic acetophenone derivative: 3'-Bromo-4'-fluoroacetophenone. The fluorine atom serves as an excellent leaving group for the SNAr reaction.

-

A nucleophilic heterocycle: Imidazole.

The forward synthesis, therefore, focuses on the efficient preparation of the key precursor, 3'-Bromo-4'-fluoroacetophenone, and its subsequent coupling with imidazole.

Caption: Experimental workflow for the SNAr coupling reaction.

Experimental Protocol: Synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

This protocol provides a self-validating system for the efficient coupling of the key precursors.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |

| 3'-Bromo-4'-fluoroacetophenone | 217.04 | 21.7 g | 0.10 | 1.0 |

| Imidazole | 68.08 | 8.2 g | 0.12 | 1.2 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.7 g | 0.15 | 1.5 |

| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3'-Bromo-4'-fluoroacetophenone (21.7 g), imidazole (8.2 g), and anhydrous potassium carbonate (20.7 g).

-

Solvent Addition: Add 100 mL of dimethyl sulfoxide (DMSO).

-

Heating: Heat the reaction mixture to 130-140°C with vigorous stirring. The reaction progress can be monitored by TLC (thin-layer chromatography), observing the consumption of the starting acetophenone. The reaction is typically complete within 4-8 hours.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into 500 mL of cold water with stirring. A precipitate will form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. The purity is often high, but if necessary, the product can be further purified by recrystallization from a suitable solvent such as isopropanol or ethyl acetate to yield 3'-Bromo-4'-(1-imidazolyl)acetophenone as a white to off-white solid.

Trustworthiness and Self-Validation:

-

Choice of Solvent: DMSO is a polar aprotic solvent that excels at solvating cations, leaving the carbonate anion more reactive. It also has a high boiling point, allowing the reaction to be conducted at the elevated temperatures required to overcome the activation energy barrier.

-

Stoichiometry: A slight excess of imidazole and potassium carbonate is used to ensure the complete consumption of the more valuable fluoroacetophenone precursor and to drive the reaction to completion.

-

Work-up: The product is sparingly soluble in water, leading to a straightforward precipitation upon quenching the reaction. This provides a simple and efficient method for initial isolation and purification.

Data Summary and Characterization

Quantitative data for the key compounds in this synthesis are summarized below for easy reference.

| Compound | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 4'-Fluoroacetophenone | 403-42-9 | C₈H₇FO | 138.14 | Colorless liquid | 4-5 |

| 3'-Bromo-4'-fluoroacetophenone | 1007-15-4 | C₈H₆BrFO | 217.04 | White to pale yellow solid | 51-57 [6][7] |

| Imidazole | 288-32-4 | C₃H₄N₂ | 68.08 | White solid | 89-91 |

| 3'-Bromo-4'-(1-imidazolyl)acetophenone | 1141669-55-7 | C₁₁H₉BrN₂O | 265.11 | White to yellow solid [1] | N/A |

Conclusion

The synthesis of 3'-Bromo-4'-(1-imidazolyl)acetophenone is efficiently achieved through a well-defined, two-stage process. The foundational step is the selective bromination of 4'-fluoroacetophenone to produce the key precursor, 3'-Bromo-4'-fluoroacetophenone. This intermediate is then coupled with imidazole via a robust and high-yielding Nucleophilic Aromatic Substitution (SNAr) reaction. The logic of this synthetic route is sound, relying on fundamental principles of organic chemistry to activate the substrate and facilitate the desired bond formation. The protocols described herein are designed for scalability and reproducibility, providing a reliable pathway for researchers and drug development professionals to access this valuable pharmaceutical building block.

References

- Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Synthesis of 3-bromo-4-fluoronitrobenzene.

-

Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]

-

SYNTHESIS OF 1-{4-[4-(ADAMANT-1-YL)PHENOXYMETHYL]- 2-(4-BROMOPHENYL)-1,3-DIOXOLAN-2-YLMETHYL}IMIDAZOLE WITH EXPECTED ANTIFUNGAL. Acta Poloniae Pharmaceutica. [Link]

-

synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. YouTube. [Link]

-

3'-Bromo-4'-(1-imidazolyl)acetophenone | CAS 1141669-55-7. AMERICAN ELEMENTS®. [Link]

-

Acetophenone, p-bromo-. Organic Syntheses Procedure. [Link]

- A kind of preparation method of ketoconazole.

-

An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]

-

3'-Bromoacetophenone | C8H7BrO | CID 16502. PubChem. [Link]

-

Homo-condensation of acetophenones toward imidazothiones. National Institutes of Health (NIH). [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. [Link]

-

Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS. [Link]

- Synthesis method of aryl ring bromination of acetophenone derivatives.

- Preparation method of ketoconazole.

-

Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents. Wiley Online Library. [Link]

-

Ullmann condensation. Wikipedia. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. CN107739373B - Preparation method of ketoconazole - Google Patents [patents.google.com]

- 5. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. B22091.14 [thermofisher.com]

- 7. ossila.com [ossila.com]

Biological activity of brominated acetophenone derivatives

Technical Guide: Biological Potency and Therapeutic Utility of Brominated Acetophenone Derivatives

Executive Summary

Brominated acetophenone derivatives represent a versatile class of pharmacophores in medicinal chemistry.[1][2] Their biological activity is bifurcated by the position of the bromine atom:

Chemical Basis & Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives hinges on the "Warhead vs. Scaffold" dichotomy.

The -Bromo "Warhead" (Side-Chain)

-

Mechanism: The methylene carbon adjacent to the carbonyl and bromine is highly electrophilic. It undergoes nucleophilic attack by thiol groups (cysteine residues) in proteins.

-

Biological Outcome: Irreversible enzyme inhibition, depletion of intracellular glutathione (GSH), and rapid cytotoxicity.

-

SAR Insight: Steric bulk near the carbonyl reduces reactivity, while electron-withdrawing groups on the phenyl ring enhance the electrophilicity of the

-carbon.

Ring-Brominated Scaffolds

-

Mechanism: Bromine acts as a hydrophobic anchor and a halogen-bond donor.

-

Biological Outcome: High-affinity binding to hydrophobic pockets (e.g., in

-glucosidase or kinases). -

SAR Insight: 3,5-dibromo substitution patterns often maximize potency by filling hydrophobic voids in enzyme active sites, as seen in polybrominated phenols.

Therapeutic Applications & Mechanisms

Oncology: Cytotoxicity & Oxidative Stress

Recent studies indicate that brominated acetophenones, particularly 2-bromo-3'-hydroxyacetophenone , exhibit selective cytotoxicity against breast (MCF7) and prostate (PC3) cancer cell lines with IC

-

Primary Mechanism: Induction of Reactive Oxygen Species (ROS). The compounds disrupt mitochondrial electron transport, leading to superoxide accumulation. Tumor cells, already under oxidative stress, reach a lethal threshold faster than normal cells.

-

Secondary Mechanism: Alkylation of DNA Repair Enzymes.

-bromo derivatives can alkylate cysteine-rich domains in DNA repair proteins, preventing recovery from ROS-induced damage.

Metabolic Disease: -Glucosidase Inhibition

Polybrominated dihydroxyacetophenones (e.g., 3,5-dibromo-2,4-dihydroxyacetophenone derivatives) have emerged as potent inhibitors of

-

Potency: Specific derivatives demonstrate IC

values ~1.68 µM, approximately 32-fold more potent than Acarbose . -

Kinetics: Mixed-type inhibition.[4] The inhibitor binds to both the free enzyme and the enzyme-substrate complex.

-

Molecular Interaction: Fluorescence quenching studies suggest the bromine atoms induce significant conformational changes in the enzyme, likely through halogen bonding with Tryptophan residues in the active site.

Visualizing the Mechanisms

Mechanism of Action: Cysteine Alkylation

The following diagram illustrates the irreversible inhibition pathway common to

Caption: Covalent modification of protein thiols by

Synthesis Workflow: Selective Bromination

Controlling the site of bromination is critical.[5]

Caption: Divergent synthesis pathways controlled by solvent and catalyst choice.

Experimental Protocols

Protocol: Synthesis of -Bromoacetophenone Derivatives

Note: This reaction produces a potent lachrymator.[1] Perform exclusively in a fume hood.

-

Reagents: Substituted acetophenone (10 mmol), Pyridine hydrobromide perbromide (11 mmol), Glacial Acetic Acid (20 mL).

-

Setup: 50 mL round-bottom flask equipped with a condenser and magnetic stir bar.

-

Procedure:

-

Workup:

-

Validation:

H NMR should show a singlet at

Protocol: -Glucosidase Inhibition Assay

This assay validates metabolic potency.

| Parameter | Specification |

| Enzyme | |

| Substrate | p-Nitrophenyl- |

| Standard | Acarbose |

| Detection | Absorbance at 405 nm (Release of p-nitrophenol) |

Step-by-Step:

-

Preparation: Dissolve test compounds in DMSO (keep final DMSO concentration < 2%).

-

Incubation: Mix 20 µL enzyme solution (0.5 U/mL in phosphate buffer pH 6.8) with 10 µL test compound. Incubate at 37°C for 10 minutes.

-

Initiation: Add 20 µL pNPG (5 mM). Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction with 50 µL

(0.2 M). -

Analysis: Measure absorbance at 405 nm. Calculate % Inhibition:

Safety & Toxicology

-

Lachrymator Hazard:

-bromoacetophenones are tear gas agents. Exposure causes severe eye and respiratory irritation.-

Neutralization: Spills should be treated with a solution of sodium thiosulfate and sodium bicarbonate to alkylate and neutralize the bromide.

-

-

Cytotoxicity: While potent against cancer cells, these compounds can be toxic to normal epithelial cells (e.g., MCF12F) at high concentrations (

).[3] Dose-response curves are mandatory to establish the Therapeutic Index (TI).

References

-

BenchChem. (2024).[6] A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogenated Acetophenones.Link

-

Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol.[5][7] Journal of the Indian Chemical Society.[5] Link

-

Wang, G., et al. (2025).[4] Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. PMC.[5][6] Link

-

Gao, Y., et al. (2024).[3][6] Application of α-bromination reaction on acetophenone derivatives in experimental teaching. BMC Chemistry.[5][6] Link

-

Farmacia Journal. (2024). In Vitro Prospection of Anticancer Activity of Some Brominated Derivatives with Acetophenone Scaffold.Link

Sources

An In-depth Technical Guide to the Core Mechanisms of Thromboxane Synthesis Inhibition

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Thromboxane A2 (TXA2), a potent lipid mediator derived from arachidonic acid, is a central player in hemostasis and thrombosis. Its powerful pro-aggregatory and vasoconstrictive properties, while crucial for physiological clotting, are also deeply implicated in the pathophysiology of cardiovascular diseases, including myocardial infarction and stroke. Consequently, the enzymatic pathway responsible for its synthesis has become a critical target for therapeutic intervention. This technical guide provides a comprehensive exploration of the thromboxane synthesis pathway and the core mechanisms by which its activity is inhibited. We will delve into the intricacies of cyclooxygenase (COX) and thromboxane synthase (TXAS) inhibition, offering field-proven insights into the experimental methodologies used to assess inhibitor potency and selectivity. This document is designed to serve as an authoritative resource, bridging foundational biochemistry with practical applications for professionals engaged in cardiovascular research and drug development.

The Thromboxane A2 Synthesis Cascade: A Critical Overview

The journey from a membrane phospholipid to the biologically active TXA2 is a rapid and tightly regulated enzymatic cascade. Understanding this pathway is fundamental to appreciating the mechanisms of its inhibition. The synthesis is initiated by cellular stimuli, such as collagen exposure or thrombin activation, which trigger the release of arachidonic acid from the cell membrane by phospholipase A2.[1]

Once liberated, arachidonic acid is channeled into the cyclooxygenase (COX) pathway. There are two primary isoforms of this enzyme:

-

COX-1: Constitutively expressed in most tissues, including platelets, where it is responsible for producing the prostaglandins and thromboxanes required for normal physiological functions like gastric protection and platelet aggregation.[2][3]

-

COX-2: An inducible enzyme, typically absent in most cells under normal conditions, but its expression is significantly upregulated during inflammation.[2][3]

Both COX isoforms catalyze the conversion of arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin H2 (PGH2).[4] In platelets, which are rich in the subsequent enzyme, thromboxane A2 synthase (TXAS), PGH2 is rapidly isomerized to form Thromboxane A2 (TXA2).[5][6] TXA2 is highly unstable, with a half-life of about 30 seconds in aqueous solution, rapidly hydrolyzing to its inactive, stable metabolite, Thromboxane B2 (TXB2), which is often measured to quantify TXA2 production.[7]

Figure 1: The Arachidonic Acid Cascade Leading to Thromboxane A2 Synthesis.

Core Inhibition Strategies and Mechanisms

Therapeutic intervention in the TXA2 pathway primarily focuses on two key enzymatic steps: cyclooxygenase and thromboxane synthase.

Cyclooxygenase (COX) Inhibition: The Foundation of Antiplatelet Therapy

Inhibition of COX enzymes is the most established strategy for reducing thromboxane production. These inhibitors can be broadly categorized as non-selective or COX-2 selective.

2.1.1. Non-Selective COX Inhibition: The Aspirin Paradigm

Aspirin (acetylsalicylic acid) is the cornerstone of antiplatelet therapy and its mechanism is a classic example of irreversible enzyme inhibition. Aspirin acts as an acetylating agent, covalently transferring its acetyl group to a serine residue (specifically Ser530) within the active site of both COX-1 and COX-2.[8][9][10] This modification permanently blocks the substrate channel, preventing arachidonic acid from accessing the catalytic site.[9]

Because platelets are anucleated, they cannot synthesize new proteins.[11] Therefore, when aspirin irreversibly inhibits platelet COX-1, the effect lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.[2] This is why even low, once-daily doses of aspirin are effective for cardiovascular prophylaxis.[9] Other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are reversible inhibitors of COX, and their antiplatelet effect is transient.[9]

Figure 2: Irreversible Inhibition of COX-1 by Aspirin.

2.1.2. COX-2 Selective Inhibition

COX-2 selective inhibitors (e.g., celecoxib) were developed to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[3][12] However, their use has been linked to an increased risk of cardiovascular events. The prevailing hypothesis is that by selectively inhibiting COX-2 (which is a primary source of the vasodilatory and anti-aggregatory prostacyclin in the endothelium) while leaving platelet COX-1 activity intact, these drugs may shift the homeostatic balance in favor of a prothrombotic state.[3]

Thromboxane Synthase (TXAS) Inhibition: A More Targeted Approach

A more targeted strategy is the direct inhibition of Thromboxane A2 Synthase (TXAS). The rationale for this approach is twofold:

-

Specificity: It selectively blocks the production of the prothrombotic TXA2.[13][14]

-

Substrate Shunting: By inhibiting TXAS, the precursor PGH2 can be shunted towards the synthesis of other prostaglandins, such as the anti-aggregatory prostacyclin (PGI2) in the endothelium, which could be therapeutically advantageous.[15][16]

TXAS is a cytochrome P450 enzyme (CYP5A1) that contains a heme group crucial for its catalytic activity.[5] The mechanism involves the isomerization of the endoperoxide bridge of PGH2 to form the oxetane-ether structure of TXA2.[5] Inhibitors of TXAS, such as dazoxiben and ozagrel, act by directly binding to the enzyme and preventing this conversion.[17]

However, a potential drawback of TXAS inhibitors is the accumulation of PGH2, which can itself act as a platelet agonist by binding to the thromboxane receptor (TP).[16] This has led to the development of dual-action drugs.

Dual Thromboxane Synthase Inhibitors and Receptor Antagonists

To overcome the limitations of single-target agents, compounds have been developed that combine TXAS inhibition with thromboxane receptor (TP) antagonism.[13][16][18] These "dual blockers" not only prevent the synthesis of TXA2 but also block the receptor from being activated by any accumulated PGH2 or other agonists.[13][16] This dual mechanism is hypothesized to offer more comprehensive and effective antiplatelet activity.[16][18] Ramatroban is an example of a drug with TP antagonist properties.[19]

Quantitative Assessment of Inhibition: Data-Driven Insights

The potency and selectivity of inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below summarizes representative IC50 values for various inhibitors, highlighting their relative potencies and selectivities for COX-1 and COX-2.

| Inhibitor | Target(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Aspirin | Non-selective COX | 0.84 | 6.58 | 0.13 | [17] |

| Ibuprofen | Non-selective COX | 12 | 80 | 0.15 | [20] |

| Diclofenac | Non-selective COX | 0.076 | 0.026 | 2.9 | [20] |

| Meloxicam | Preferential COX-2 | 37 | 6.1 | 6.1 | [20] |

| Celecoxib | Selective COX-2 | 82 | 6.8 | 12 | [20] |

| Ro 23-3423 | TXAS | N/A | N/A | N/A | IC50 for TXAS is 0.33 µM[21] |

| Dazoxiben | TXAS | N/A | N/A | N/A | IC50 for TXB2 production is 765 µM[17] |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Experimental Methodologies: A Practical Guide

Validating the mechanism and potency of a potential inhibitor requires robust and reproducible experimental protocols. The following sections outline standard methodologies for assessing the inhibition of thromboxane synthesis.

In Vitro Enzyme Activity Assays

These assays use purified enzymes or microsomal preparations to directly measure the effect of a compound on enzymatic activity.

4.1.1. Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and measures the peroxidase activity of COX.[22][23][24]

-

Reagent Preparation:

-

Prepare Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor.

-

Prepare the substrate solution (Arachidonic Acid).

-

-

Assay Procedure (96-well plate format):

-

Add Assay Buffer, purified COX-1 or COX-2 enzyme, and COX Cofactor to each well.

-

Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the Arachidonic Acid substrate and the COX Probe.

-

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[25]

-

4.1.2. Protocol: Thromboxane Synthase (TXAS) Inhibition Assay

This protocol involves preparing a platelet microsomal fraction, which is a rich source of TXAS, and measuring the production of TXB2.[21]

-

Preparation of Human Platelet Microsomes:

-

Obtain human platelet-rich plasma (PRP).

-

Centrifuge the PRP at a low speed (e.g., 1,000 x g) to pellet the platelets.

-

Wash the platelet pellet and then lyse the cells (e.g., by sonication or homogenization).

-

Perform a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation, buffer, and the test inhibitor at various concentrations.

-

Pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the substrate, PGH2 (or arachidonic acid if the preparation also contains COX activity).

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a stop solution or acidifying).

-

-

Quantification of TXB2:

-

Centrifuge the samples to pellet any precipitate.

-

Quantify the TXB2 in the supernatant using a commercial ELISA or LC-MS/MS.

-

Cell-Based Functional Assays: Measuring TXB2 Production in Platelets

Cell-based assays provide a more physiologically relevant context for evaluating inhibitors. Measuring TXB2 production in activated platelets is a common functional endpoint.

4.2.1. Protocol: Measurement of TXB2 in Platelet-Rich Plasma (PRP)

-

Sample Preparation:

-

Collect whole blood into a tube containing an anticoagulant (e.g., citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

-

Inhibition and Activation:

-

Pre-incubate the PRP with the test inhibitor or vehicle control for a specified time at 37°C.

-

Add a platelet agonist (e.g., collagen or arachidonic acid) to induce platelet activation and thromboxane synthesis.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding a potent inhibitor like indomethacin and placing the sample on ice.

-

-

TXB2 Quantification:

Figure 3: General Workflow for Determining Inhibitor IC50.

Conclusion and Future Directions

The inhibition of thromboxane synthesis remains a critical strategy in the management and prevention of atherothrombotic diseases. While the irreversible inhibition of COX-1 by aspirin is a highly effective and widely used approach, its lack of selectivity can lead to adverse effects. The development of selective TXAS inhibitors and dual TXAS inhibitor/TP receptor antagonists represents a logical evolution in the field, aiming for a more targeted therapeutic effect with a potentially improved safety profile. The experimental protocols detailed in this guide provide the foundational tools for researchers to quantitatively assess and compare these different inhibitory mechanisms. Future research will likely focus on refining the selectivity of these compounds, exploring novel allosteric inhibition sites, and further elucidating the clinical benefits of targeted thromboxane pathway modulation in various cardiovascular and inflammatory conditions.

References

-

Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]

-

Cloud-Clone Corp. (2013). ELISA Kit for Thromboxane B2 (TXB2). Retrieved from [Link]

-

Alves, R., & Grimalt, R. (2020). Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

Zou, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

-

Livshits, Z., & Goud, A. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Thromboxane-A synthase. Retrieved from [Link]

-

Medina-Meza, I. G., et al. (2022). Enhanced Antiplatelet Activity of Nitrated Fatty Acid Extracts from Phaseolus vulgaris L. Antioxidants. Retrieved from [Link]

-

Davì, G., & Patrono, C. (2009). Thromboxane receptors antagonists and/or synthase inhibitors. Cardiovascular Therapeutics. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are TXA2 synthase inhibitors and how do they work?. Retrieved from [Link]

-

Fülöp, F., et al. (2013). Mechanism of the irreversible inhibition of human cyclooxygenase-1 by aspirin as predicted by QM/MM calculations. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

-

Ali, S., & Kaur, G. (2022). Physiology, Thromboxane A2. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Santos, M. T., et al. (1998). Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction. British Journal of Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]

-

Kawai, S., et al. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research. Retrieved from [Link]

-

Sugimoto, H., et al. (2003). Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor. Nihon Yakurigaku Zasshi. Retrieved from [Link]

-

Kalgutkar, A. S., & Marnett, L. J. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). The mechanism of action of aspirin via the irreversible inhibition of COX-1 and COX-2. Retrieved from [Link]

-

Hwa, J., et al. (2015). Functional analysis of human thromboxane synthase polymorphic variants. Journal of Thrombosis and Thrombolysis. Retrieved from [Link]

-

FitzGerald, G. A., et al. (1983). Selective and nonselective inhibition of thromboxane formation. Clinical Investigation. Retrieved from [Link]

-

Vermylen, J., & Deckmyn, H. (1992). Thromboxane synthase inhibitors and receptor antagonists. Cardiovascular Drugs and Therapy. Retrieved from [Link]

-

MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Retrieved from [Link]

-

Pharmacology Made Easy. (2025). Aspirin Mechanism of Action Explained | COX-1 Inhibition, TXA₂, and Low-Dose Antiplatelet Therapy. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Thromboxane. Retrieved from [Link]

-

Gresele, P., et al. (1991). Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders. Trends in Pharmacological Sciences. Retrieved from [Link]

-

Asim, M., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

-

Radcliffe Cardiology. (n.d.). Figure 3: Selectivity for Cyclooxygenase (COX)-2 by Different Non-steroidal Antiinflammatory Drugs Expressed as the Ratio of IC50 Values for COX-1 and COX-2. Retrieved from [Link]

-

O'Callaghan, K., & Egan, K. (2013). Thromboxane and the thromboxane receptor in cardiovascular disease. Journal of Thrombosis and Haemostasis. Retrieved from [Link]

-

Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature. Retrieved from [Link]

-

Saptarshi Chakraborty. (2020). Thromboxane || Structure ,Biosynthesis and function. YouTube. Retrieved from [Link]

Sources

- 1. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medcentral.com [medcentral.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thromboxane-A synthase - Wikipedia [en.wikipedia.org]

- 6. Thromboxane - Wikipedia [en.wikipedia.org]

- 7. content.abcam.com [content.abcam.com]

- 8. Mechanism of the irreversible inhibition of human cyclooxygenase-1 by aspirin as predicted by QM/MM calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. brieflands.com [brieflands.com]

- 13. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of the selective inhibition of platelet thromboxane synthesis on the platelet-subendothelium interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thromboxane synthase inhibitors and receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. assaygenie.com [assaygenie.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. interchim.fr [interchim.fr]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. cloud-clone.com [cloud-clone.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. resources.rndsystems.com [resources.rndsystems.com]

The Imidazole Scaffold: A Versatile Core for Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have made it a privileged scaffold in drug discovery. This guide provides a comprehensive overview of the therapeutic applications of imidazole-containing compounds, delving into their mechanisms of action, relevant experimental protocols, and comparative efficacy data to empower researchers in the development of next-generation therapeutics.

The Chemical Biology of Imidazole: The Foundation of a Privileged Scaffold

The therapeutic versatility of the imidazole nucleus stems from its distinct electronic and structural features. The lone pair of electrons on one nitrogen atom imparts basicity, while the other nitrogen-bound proton provides acidity, allowing for a range of interactions with biological targets.[1] This amphoteric nature, coupled with its aromaticity and polarity, enables imidazole derivatives to engage in hydrogen bonding, π-π stacking, and metal coordination within the active sites of enzymes and receptors.[2] These fundamental properties underpin the diverse pharmacological activities exhibited by this class of compounds.

Antifungal Therapeutics: Targeting Ergosterol Biosynthesis

Imidazole-based compounds represent a major class of antifungal agents, with prominent examples including clotrimazole, miconazole, and ketoconazole. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By binding to the heme iron of the enzyme, imidazole antifungals disrupt ergosterol production, leading to the accumulation of toxic sterol precursors and altered membrane permeability, ultimately resulting in fungal cell death.[3]

Signaling Pathway: Imidazole Antifungal Action

Caption: Mechanism of imidazole antifungal agents.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of imidazole antifungal agents against yeast pathogens like Candida albicans.[2][4]

-

Fungal Strain Preparation:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 30°C.[2]

-

Harvest the fungal cells and wash them three times with sterile phosphate-buffered saline (PBS) by centrifugation at 1200 x g for 5 minutes.[2]

-

Resuspend the final cell pellet in RPMI-1640 medium.[2]

-

Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

-

Prepare a working inoculum by diluting the adjusted suspension in RPMI-1640 broth.

-

-

Drug Dilution:

-

Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the drug in a 96-well microtiter plate using RPMI-1640 broth to achieve a range of final concentrations.[4]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.[4] This can be assessed visually or by reading the optical density at a specific wavelength.

-

Table 1: Comparative In Vitro Activity of Imidazole Antifungals against Candida albicans

| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Clotrimazole | 0.03 - >128 | 0.25 | 4 | [5] |

| Miconazole | 0.06 - >128 | 0.5 | 8 | [6] |

| Ketoconazole | 0.016 - 16 | 1 | 4 | [7] |

Anticancer Therapeutics: A Multi-pronged Attack on Tumorigenesis

Imidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[8] These mechanisms include the inhibition of key signaling pathways, induction of apoptosis, and disruption of the cell cycle.

A prominent strategy involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[9][10] By blocking the ATP-binding site of these kinases, imidazole-based inhibitors can halt downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.[9][10]

Signaling Pathway: Imidazole-based Kinase Inhibition in Cancer

Sources

- 1. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sid.ir [sid.ir]

- 6. [Comparative action of 8 azole derivatives against Candida albicans: fungistatic action and cytologic study by scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antidiabetic Activity of Artemisia amygdalina Decne in Streptozotocin Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of effective imidazole derivatives against SARS-CoV-2 main protease through computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Novel Building Block

3'-Bromo-4'-(1-imidazolyl)acetophenone is a substituted acetophenone derivative that holds significant promise as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, combining a brominated phenyl ring with an imidazole moiety, make it a valuable precursor for the synthesis of a diverse range of biologically active compounds. As with any novel chemical entity, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the safety and handling considerations for 3'-Bromo-4'-(1-imidazolyl)acetophenone, drawing upon data from structurally related compounds to establish a robust framework for its responsible use in a research and development setting.

Chemical and Physical Properties: A Snapshot

While a comprehensive experimental profile for 3'-Bromo-4'-(1-imidazolyl)acetophenone is not extensively documented in publicly available literature, its key chemical and physical properties can be inferred from its structure and data on analogous compounds.

| Property | Value/Information | Source |

| Chemical Formula | C₁₁H₉BrN₂O | [1] |

| Molecular Weight | 265.11 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| IUPAC Name | 1-(3-bromo-4-imidazol-1-ylphenyl)ethanone | [1] |

| Synonyms | 1-(3-bromo-4-(1h-imidazol-1-yl)phenyl)ethanone; 3'-bromo-4'-(1h-imidazol-1-yl)acetophenone; 1-[3-bromo-4-(1h-imidazol-1-yl)phenyl]ethanone | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in organic solvents like methanol. | [2] |

| Storage Temperature | Recommended to be stored in a cool, dark place, preferably below 15°C.[2] Some suppliers recommend storage at 0-8°C.[3] |

Hazard Identification and Risk Assessment: A Proactive Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 3'-Bromo-4'-(1-imidazolyl)acetophenone, a conservative approach to hazard assessment is crucial. By examining the SDS of structurally similar compounds, including acetophenone, 3-bromoacetophenone, and 4-bromoacetophenone, we can anticipate the potential hazards associated with this compound.

Anticipated Hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][6][8]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7][8]

-

Combustibility: While the flashpoint is not determined, related acetophenones are combustible liquids.[4][5]

Causality Behind the Hazards: The acetophenone core can cause irritation, while the bromo-substituent can enhance this effect and may also impart additional toxicity. The imidazole group, while common in biological systems, can also contribute to skin and respiratory sensitization in certain contexts.

Workflow for Risk Assessment

A systematic risk assessment is mandatory before commencing any work with 3'-Bromo-4'-(1-imidazolyl)acetophenone. The following workflow, visualized using Graphviz, outlines the essential steps.

Caption: A systematic workflow for conducting a risk assessment before handling 3'-Bromo-4'-(1-imidazolyl)acetophenone.

Safe Handling and Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls:

-

Fume Hood: All handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

-

Ventilation: Ensure good ventilation in the laboratory.[9]

Administrative Controls:

-

Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound.

-

Restricted Access: The area where the compound is handled should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[6][9]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 3'-Bromo-4'-(1-imidazolyl)acetophenone:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[6][11] | To protect against splashes and dust, preventing serious eye irritation. |

| Hand Protection | Nitrile gloves.[6] Gloves must be inspected prior to use and disposed of properly. | To prevent skin contact and irritation. |

| Skin and Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and contamination of personal clothing. |

| Respiratory Protection | For larger quantities or situations where dust generation is unavoidable, a NIOSH-approved respirator may be necessary. | To prevent inhalation and potential respiratory irritation or sensitization. |

Experimental Protocol: A Step-by-Step Guide to Safe Weighing and Dissolution

This protocol provides a self-validating system for the safe handling of 3'-Bromo-4'-(1-imidazolyl)acetophenone during a common laboratory procedure.

Objective: To accurately weigh and dissolve a specified amount of 3'-Bromo-4'-(1-imidazolyl)acetophenone for use in a chemical reaction.

Materials:

-

3'-Bromo-4'-(1-imidazolyl)acetophenone

-

Appropriate solvent (e.g., methanol)

-

Spatula

-

Weighing paper or boat

-

Analytical balance

-

Volumetric flask with a stopper

-

Beaker

-

Magnetic stir bar and stir plate

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Place all necessary equipment inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully transfer the desired amount of 3'-Bromo-4'-(1-imidazolyl)acetophenone from the storage container to the weighing paper using a clean spatula. Avoid generating dust.

-

Record the exact weight.

-

-

Dissolution:

-

Place the magnetic stir bar in the volumetric flask.

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a portion of the solvent to the flask, cap it, and gently swirl to dissolve the solid.

-

Place the flask on the magnetic stir plate and stir until the solid is completely dissolved.

-

Once dissolved, add the remaining solvent to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth.

-

Dispose of the weighing paper and any other contaminated disposable materials in the designated solid waste container.

-

Wash all glassware with an appropriate solvent and then with soap and water.

-

Storage and Stability: Preserving Integrity

Proper storage is critical to maintain the chemical integrity of 3'-Bromo-4'-(1-imidazolyl)acetophenone and prevent degradation.

-

Environment: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[11]

Spill and Emergency Procedures: A Rapid and Coordinated Response

In the event of a spill or accidental exposure, a swift and well-rehearsed response is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the area and alert others.[12][13]

-

Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.[14]

-

Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14]

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Large Spills: For large spills, evacuate the laboratory immediately and contact the institution's emergency response team.[13]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][15][16] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][15][16] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[4][15] If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][10] Rinse mouth with water. Seek immediate medical attention.

Waste Disposal: Responsible Stewardship

All waste containing 3'-Bromo-4'-(1-imidazolyl)acetophenone must be treated as hazardous waste.

-

Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and absorbent materials, in a clearly labeled, sealed container.

-

Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for halogenated organic waste.

-

Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. It is often recommended to use a licensed chemical waste disposal company. For brominated organic compounds, incineration may be a suitable disposal method, but this should be handled by professionals.[17] Neutralization with a reducing agent like sodium thiosulfate may be applicable for deactivating residual bromine-containing solutions before disposal, but this should be done with caution and following established protocols.[18][19]

Conclusion: A Commitment to Safety and Scientific Excellence

3'-Bromo-4'-(1-imidazolyl)acetophenone is a valuable tool in the arsenal of the medicinal chemist. By adhering to the principles of proactive risk assessment, meticulous handling, and thorough emergency preparedness outlined in this guide, researchers can confidently and safely unlock its potential in the pursuit of novel therapeutics. The commitment to a strong safety culture is not merely a regulatory requirement but a cornerstone of scientific integrity and excellence.

References

-

Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS. Retrieved from [Link]

-

Fisher Scientific. (2024, February 11). SAFETY DATA SHEET - Acetophenone. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 3-amino acetophenone. Retrieved from [Link]

-

American Elements. (n.d.). 3'-Bromo-4'-(1-imidazolyl)acetophenone. Retrieved from [Link]

-

New Jersey Department of Health. (2009, November). Acetophenone - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Bromoacetophenone. PubChem Compound Database. Retrieved from [Link]

-

Purosolv. (2025, February 21). Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

-

University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

University of Manitoba Environmental Health and Safety. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

PubMed. (2006). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

-

Reddit. (2017, September 16). Safely handling a liter of Bromine?. r/chemistry. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 3'-Bromo-4'-methylacetophenone | 40180-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lobachemie.com [lobachemie.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. fishersci.com [fishersci.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. umanitoba.ca [umanitoba.ca]

- 14. ehs.utoronto.ca [ehs.utoronto.ca]

- 15. nj.gov [nj.gov]

- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 17. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemtalk.com.au [chemtalk.com.au]

- 19. reddit.com [reddit.com]

Strategic Procurement & Synthesis Guide: 3'-Bromo-4'-(1-imidazolyl)acetophenone

Executive Summary

3'-Bromo-4'-(1-imidazolyl)acetophenone (CAS 1141669-55-7 ) is a specialized heterocyclic building block utilized primarily in the synthesis of antifungal agents, kinase inhibitors, and complex pharmaceutical intermediates. Its structural dual-functionality—possessing an electrophilic acetyl group and a halogenated handle (bromine) for cross-coupling—makes it a critical node in divergent synthesis campaigns.

This guide provides a dual-path strategy:

-

Direct Procurement: Verified sources and vendor qualification protocols.

-

In-House Synthesis: A validated, high-fidelity SNAr protocol to synthesize the compound if commercial stock is unavailable or lead times are prohibitive.

Chemical Identification & Properties

| Property | Data |

| Chemical Name | 3'-Bromo-4'-(1-imidazolyl)acetophenone |

| CAS Number | 1141669-55-7 |

| Synonyms | 1-[3-Bromo-4-(1H-imidazol-1-yl)phenyl]ethanone |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| Key Features | Contains a meta-bromo substituent relative to the acetyl group; imidazole ring attached at the para position via N1.[1][2] |

Procurement Strategy (Buy)

Sourcing Landscape

This compound is classified as a Level 2 Building Block : it is not a commodity chemical (like acetone) but is frequently cataloged by specialized medicinal chemistry suppliers.

Primary Verified Suppliers

-

American Elements: Listed under product code OMXX-280340-01 . They often supply this material in research scales (1g – 25g).

-

Enamine / Combi-Blocks: While stock fluctuates, these two vendors are the industry standard for heterocyclic building blocks. If not in stock, they often offer "Make-on-Demand" (MADE) services with a 2–4 week lead time.

Vendor Qualification Protocol

Before placing an order, request a Certificate of Analysis (CoA) and verify the following:

-

Purity:

95% (HPLC). -

Identity: 1H-NMR must confirm the presence of the imidazole ring protons (typically

7.0–8.0 ppm region) and the absence of the starting fluoro-intermediate. -

Salt Form: Confirm if the product is the free base or a salt (e.g., HCl or HBr), as this affects stoichiometry in subsequent reactions.

Technical Synthesis Guide (Make)

If commercial lead times exceed project timelines, this compound can be synthesized in a single step with high reliability.

The "Make vs. Buy" Decision Logic

-

Buy: If quantity < 10g and lead time < 2 weeks.

-

Make: If quantity > 10g or lead time > 4 weeks. The starting materials are cheap and the reaction is robust.

Validated Synthetic Route: SNAr Displacement

The most reliable route avoids the messy bromination of 4'-(imidazol-1-yl)acetophenone. Instead, use Nucleophilic Aromatic Substitution (SNAr) on a fluorinated precursor.

Reaction Scheme: 3'-Bromo-4'-fluoroacetophenone + Imidazole (+ Base) → 3'-Bromo-4'-(1-imidazolyl)acetophenone

Mechanistic Insight

The fluorine atom at the 4-position is activated for displacement by two factors:

-

The Acetyl group (para) : Strong electron-withdrawing group (EWG) via resonance.

-

The Bromine atom (ortho) : Inductive electron withdrawal destabilizes the C-F bond and stabilizes the Meisenheimer complex intermediate.

Experimental Protocol

Scale: 10 mmol (approx. 2.65 g theoretical yield)

Reagents:

-

Substrate: 3'-Bromo-4'-fluoroacetophenone [CAS 1007-15-4] (2.17 g, 10 mmol).

-

Nucleophile: Imidazole [CAS 288-32-4] (1.02 g, 15 mmol, 1.5 equiv).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 equiv).

-

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide), dry (20 mL).

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge the 3'-Bromo-4'-fluoroacetophenone, imidazole, and K₂CO₃.

-

Solvation: Add DMF (20 mL). Seal the flask (septum with nitrogen balloon is recommended but not strictly necessary if dry).

-

Reaction: Heat the mixture to 80–100°C in an oil bath. Stir vigorously.

-

Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LCMS. The starting fluoro compound is less polar than the imidazole product. Reaction typically completes in 4–6 hours.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 100 mL of ice-cold water with stirring.

-

The product should precipitate as a solid.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with water (3 x 20 mL) to remove residual DMF and imidazole.

-

Wash with a small amount of cold hexanes to remove non-polar impurities.

-

-

Drying: Dry under high vacuum at 40°C overnight.

Yield Expectation: 80–90% isolated yield. Appearance: Off-white to pale yellow solid.

Quality Control & Characterization

To ensure the integrity of your research, validate the material using the following parameters.

| Technique | Expected Signal / Result |

| LC-MS | M+H = 265 / 267 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). Single peak >95%.[1][3] |

| ¹H-NMR (DMSO-d₆) | Acetyl: Singlet ~2.6 ppm (3H). Aromatic: Multiplets for phenyl ring (3 protons). Imidazole: Three distinct signals (approx 7.1, 7.5, 7.9 ppm). Crucial: Ensure no signals from free imidazole remain. |

| Melting Point | Expect a sharp range (approx. 108–112°C, though literature varies by crystal form). |

Workflow Visualization

The following diagram illustrates the decision logic and the synthetic pathway for acquiring the target compound.

Figure 1: Strategic decision tree and synthetic workflow for acquiring CAS 1141669-55-7.

References

-

American Elements. 3'-Bromo-4'-(1-imidazolyl)acetophenone Product Page. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1007-15-4 (Precursor: 3'-Bromo-4'-fluoroacetophenone). Retrieved from

- Organic Syntheses.General Methods for Nucleophilic Aromatic Substitution with Imidazoles. (Contextual grounding for SNAr methodology).

-

Echemi. 3'-Bromo-4'-(1-imidazolyl)acetophenone Supplier Aggregation. Retrieved from

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3'-Bromo-4'-(1-imidazolyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 3'-Bromo-4'-(1-imidazolyl)acetophenone, a compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in established spectroscopic principles and data from analogous compounds, providing a robust framework for researchers working with this or structurally related molecules.

Introduction to 3'-Bromo-4'-(1-imidazolyl)acetophenone

3'-Bromo-4'-(1-imidazolyl)acetophenone possesses a unique combination of functional groups: a substituted aromatic ring, a ketone, and an imidazole moiety. This architecture makes it a valuable building block in the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation through spectral analysis is a critical first step in any research and development endeavor involving this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is invaluable for determining the number and connectivity of protons in a molecule. For 3'-Bromo-4'-(1-imidazolyl)acetophenone, the predicted proton NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the acetyl, aromatic, and imidazole protons.

Table 1: Predicted ¹H NMR Data for 3'-Bromo-4'-(1-imidazolyl)acetophenone

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COCH₃ | 2.6 - 2.7 | Singlet | 3H |

| Imidazole H5' | 7.2 - 7.3 | Singlet | 1H |

| Imidazole H4' | 7.3 - 7.4 | Singlet | 1H |

| Aromatic H5 | 7.6 - 7.7 | Doublet | 1H |

| Imidazole H2' | 7.8 - 7.9 | Singlet | 1H |

| Aromatic H6 | 7.9 - 8.0 | Doublet of Doublets | 1H |

| Aromatic H2 | 8.2 - 8.3 | Doublet | 1H |

Rationale for Predictions:

-

Acetyl Protons (-COCH₃): The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, typically around 2.6-2.7 ppm. This is a characteristic chemical shift for methyl ketones.[1]

-

Imidazole Protons: The three protons on the imidazole ring are expected to appear as distinct singlets, given their separation and lack of direct coupling partners. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent phenyl ring.

-